2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN5O3/c1-10-2-5-12(21)8-14(10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)13-6-3-11(20)4-7-13/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYXNWXNHNQWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This is achieved through a substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the acetamide group: This step involves the reaction of the intermediate compound with an acetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to this molecule exhibit significant antibacterial properties. Derivatives of pyrrolo[3,4-d][1,2,3]triazole have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that modifications to the triazole ring can enhance antibacterial efficacy by increasing membrane permeability or inhibiting essential bacterial enzymes .
Antifungal Properties
The compound has also been investigated for its antifungal activities. Similar triazole derivatives have been reported to inhibit fungal growth by disrupting cell wall synthesis and function. This property makes it a candidate for developing new antifungal agents in the face of rising resistance to existing treatments .
Anticancer Potential
There is growing interest in the anticancer applications of pyrrolo[3,4-d][1,2,3]triazole derivatives. Studies have suggested that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting DNA synthesis and interfering with cell cycle progression. The bromophenyl group in this compound may enhance its ability to interact with specific biological targets involved in cancer proliferation .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple steps starting from simpler precursors. Key methods include:
- Cyclization Reactions : These are crucial for forming the pyrrolo[3,4-d][1,2,3]triazole core.
- Amidation Reactions : This step introduces the acetamide functional group which is essential for biological activity.
- Substitution Reactions : The bromophenyl and chloro-methylphenyl groups can be substituted with other functional groups to modify biological activity.
Case Study 1: Antibacterial Screening
A study conducted on a series of pyrrolo[3,4-d][1,2,3]triazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound under discussion showed promising results in preliminary screenings.
Case Study 2: Antifungal Efficacy
In another research project focusing on antifungal properties, derivatives similar to this compound were tested against Candida albicans. Results indicated that modifications at the acetamide position significantly improved antifungal activity compared to unmodified versions.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The pyrrolo-triazole core distinguishes it from benzoxazole-triazole () or pyrazole-indole systems (), which may alter binding affinity or metabolic stability.
Spectroscopic and Analytical Comparison
Spectroscopic data highlight structural variations (Table 2):
Analysis :
- IR : The absence of sulfur-related peaks (e.g., C=S at 1167–1212 cm⁻¹) in the target compound suggests differences in polarity compared to thione derivatives .
- ¹H-NMR : Aromatic proton signals in analogs (δ 6.10–8.01) are typical for bromophenyl/chlorophenyl groups, while methyl groups resonate near δ 2.55 .
- Elemental Analysis: Minor discrepancies in carbon/hydrogen content (e.g., 57.03% C vs. 57.39% calcd for 6m) indicate synthesis impurities or crystallinity issues .
Biological Activity
The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide (CAS Number: 1052555-07-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.7 g/mol. The structure features a pyrrolo-triazole core with bromophenyl and chloro-methylphenyl substituents that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.7 g/mol |
| CAS Number | 1052555-07-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through cyclization and condensation reactions. The detailed synthetic pathway can vary based on the specific substituents used in the reaction.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study evaluating various derivatives showed that compounds similar to this one demonstrated activity against a range of bacterial strains including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Affected | Activity Level |
|---|---|---|
| 3a | Staphylococcus aureus | Excellent |
| 3b | Escherichia coli | Good |
| 5 | Pseudomonas aeruginosa | Excellent |
| 6 | Enterobacter aerogenes | Excellent |
The compound's structural features may enhance its binding affinity to bacterial targets or disrupt cellular processes critical for bacterial survival.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against various fungi. For instance, it was reported to be effective against Aspergillus niger , comparable to established antifungal agents like mycostatin.
Table 2: Antifungal Activity of Related Compounds
| Compound | Fungal Strains Affected | Activity Level |
|---|---|---|
| 5 | Aspergillus niger | Excellent |
| 9a | Penicillium italicum | Moderate |
While specific mechanisms for this compound are not fully elucidated in available literature, it is hypothesized that the presence of the triazole moiety plays a critical role in inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts cell membrane integrity leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of similar compounds:
- Study on Antibacterial Efficacy : A comparative analysis showed that derivatives exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli , with some derivatives outperforming traditional antibiotics.
- Fungal Resistance Study : Research indicated that certain derivatives maintained effectiveness against resistant strains of fungi, suggesting potential for therapeutic use in resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound with high purity?
- Answer : The synthesis of complex pyrrolo-triazole derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, analogous compounds (e.g., pyrrolo[3,4-d]pyrimidines) are synthesized via nucleophilic substitution reactions using brominated intermediates, followed by purification via column chromatography . Key steps include:
- Cyclization : Use of catalysts like POCl₃ or HATU for ring formation.
- Coupling : Amide bond formation using EDCI/HOBt or DCC for acetamide linkage .
- Purification : HPLC or preparative TLC with solvents like ethyl acetate/hexane (3:1) to achieve ≥95% purity .
Q. How should researchers validate the structural integrity of this compound?
- Answer : Structural validation requires a combination of spectroscopic and computational methods:
- NMR (¹H/¹³C) : Assign peaks for the pyrrolo-triazole core (e.g., δ 7.2–8.1 ppm for aromatic protons) and acetamide side chain (δ 2.1–2.3 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 527.8 for C₂₄H₂₀BrClN₄O₃) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related pyrrolo derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize assays based on structural analogs. For instance:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for triazole-containing compounds) .
- Receptor Binding : Radioligand displacement assays (e.g., σ₁ receptor binding for acetamide derivatives) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with a target enzyme?
- Answer : Use quantum mechanics/molecular mechanics (QM/MM) and molecular docking (e.g., AutoDock Vina) to predict binding modes. For example:
- Docking Studies : Align the bromophenyl group into hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Answer : Systematic analysis is critical:
- Dose-Response Curves : Compare EC₅₀ values under varying pH (6.5–7.5) and temperature (25°C vs. 37°C) to identify assay-sensitive parameters .
- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation in PBS or DMSO, which may artifactually reduce activity .
- Metabolic Stability : Incubate with liver microsomes to rule out rapid degradation (e.g., t₁/₂ < 30 min indicates poor bioavailability) .
Q. What strategies enhance the compound’s selectivity for a specific receptor subtype?
- Answer : Structure-activity relationship (SAR) studies are essential:
- Analog Synthesis : Modify substituents on the 4-bromophenyl group (e.g., replace Br with CF₃ or OCH₃) and assess activity shifts .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., triazole N-atoms) using Schrödinger’s Phase .
- Selectivity Profiling : Screen against panels of related receptors (e.g., σ₁ vs. σ₂ receptors for acetamide derivatives) .
Q. How to design a scalable synthetic route for gram-scale production?
- Answer : Optimize reaction parameters for reproducibility:
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Buchwald-Hartwig couplings to minimize byproducts .
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Process Control : Use inline FTIR to monitor reaction progress and automate quenching .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with PubChem entries (e.g., CID 527.8) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility .
- Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
